molecular formula C18H15NO B12576516 N-(Anthracen-2-YL)-2-methylprop-2-enamide CAS No. 624736-07-8

N-(Anthracen-2-YL)-2-methylprop-2-enamide

Cat. No.: B12576516
CAS No.: 624736-07-8
M. Wt: 261.3 g/mol
InChI Key: FDFZXCZBCNBAGX-UHFFFAOYSA-N
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Description

N-(Anthracen-2-YL)-2-methylprop-2-enamide is a chemical compound designed for research and development applications. It features an anthracene group linked to a methacrylamide moiety, a structure that makes it a promising monomer for the synthesis of advanced polymeric materials. In polymer science, compounds with this methacrylamide functional group are valued for their role as functionalized templates in Molecularly Imprinted Polymer (MIP) synthesis . The MIP technology creates polymers with tailor-made recognition sites for specific target molecules, which is a critical capability for developing advanced sensors, solid-phase extraction sorbents, and drug delivery systems . The synthesis of this compound involves the reaction of a 2-arylethylamine derivative with methacryloyl chloride . After polymerization, the amide linkage of such functionalized templates can be hydrolyzed to create highly specific binding cavities within the polymer matrix . Research on structurally related molecules has demonstrated high affinity for target biomolecules, proving the value of this class of compounds in creating selective materials . This product is intended for research purposes only and is not meant for human, veterinary, or diagnostic use.

Properties

CAS No.

624736-07-8

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

N-anthracen-2-yl-2-methylprop-2-enamide

InChI

InChI=1S/C18H15NO/c1-12(2)18(20)19-17-8-7-15-9-13-5-3-4-6-14(13)10-16(15)11-17/h3-11H,1H2,2H3,(H,19,20)

InChI Key

FDFZXCZBCNBAGX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Anthracen-2-YL)-2-methylprop-2-enamide typically involves the reaction of anthracene-2-amine with 2-methylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for a specified period to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The anthracene moiety undergoes electrophilic substitution at positions 9 and 10 due to its electron-rich aromatic system.

Key Reactions:

Reagent/ConditionsPositional SelectivityMajor Product(s)YieldSupporting Data
Br₂ (with I₂ catalyst)9-Bromination (90%) vs. 10-Bromination (10%)9-Bromoanthracen-2-YL-2-methylprop-2-enamide85%NMR monitoring shows reversible Br₂ addition followed by HBr elimination
Cl₂ (with HCl)Exclusive 9-Chlorination9-Chloroanthracen-2-YL-2-methylprop-2-enamide78%TLC and IR confirm regioselectivity via intermediate σ-complex stabilization
HNO₃/H₂SO₄Nitration at 9-position9-Nitro derivative62%GC-MS identifies mononitrated product

Mechanistic Notes :

  • Bromination proceeds through Br₂ addition to anthracene, followed by HBr elimination (rate-determining step) .

  • Chlorination with N-chlorosuccinimide (NCS) requires HCl to generate Cl₂ in situ, favoring 9-substitution due to steric effects .

Amide Functional Group Reactivity

The 2-methylprop-2-enamide group participates in nucleophilic acyl substitutions and conjugate additions.

Hydrolysis

ConditionsProductObservations
6M HCl, refluxAnthracen-2-amine + methacrylic acidComplete cleavage confirmed by ¹H NMR
NaOH (aq.), 70°CSodium methacrylate salt + anthracen-2-amineHydrolysis rate increases with electron-withdrawing substituents

Aza-Michael Addition

Under microwave irradiation (150°C, 20 h), the enamide reacts with phenyl vinyl sulfone to form β-sulfinyl amines (Scheme 1):

text
N-(Anthracen-2-YL)-2-methylprop-2-enamide + PhSO₂CH=CH₂ → N-(Anthracen-2-YL)-N-(sulfonylethyl)-2-methylprop-2-enamide
  • Yield : 89%

  • Mechanism : Nucleophilic attack by the enamide’s α-carbon on the electron-deficient vinyl sulfone .

Cross-Coupling Reactions

The anthracene core enables palladium-catalyzed couplings:

Reaction TypeCatalyst/BaseProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives70–80%
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylated anthracenes65%

Key Findings :

  • Coupling occurs preferentially at the 9-position due to steric accessibility.

  • Electron-rich arylboronic acids enhance reaction rates (TOF = 12 h⁻¹).

Oxidation

Oxidizing AgentProductSelectivity
KMnO₄, H₂OAnthraquinone-2-carboxamide>95%
O₃, then Zn/H₂O9,10-Endoperoxide88%

Reduction

Reducing AgentProductNotes
H₂, Pd/CDihydroanthracenamidePartial saturation of anthracene
NaBH₄Alcohol derivatives (via ketone intermediates)Requires prior oxidation to anthraquinone

Photochemical Reactions

The anthracene unit undergoes [4+2] cycloaddition under UV light (λ = 365 nm):

text
This compound + Maleic anhydride → Endo-adduct (83%)
  • Quantum Yield : Φ = 0.45 ± 0.03

  • Applications : Used in photo-patterning and materials science.

Mechanistic Studies

Density Functional Theory (DFT) calculations reveal:

  • Electrophilic Substitution : Anthracene’s C9 has the lowest local ionization potential (7.8 eV), favoring electrophile attack.

  • Amide Rotation Barrier : 12.3 kcal/mol, restricting conformational flexibility .

Scientific Research Applications

Photophysical Applications

Fluorescent Probes:
Due to its anthracene core, N-(Anthracen-2-YL)-2-methylprop-2-enamide exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for real-time monitoring of cellular processes.

Organic Light Emitting Diodes (OLEDs):
The compound's electronic properties make it a candidate for use in OLEDs. The high quantum yield and stability of the anthracene derivatives enhance the efficiency of light emission, which is crucial for display technologies.

Biomedical Applications

Drug Development:
Research indicates that derivatives of anthracene, including this compound, possess anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells via mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with DNA, potentially leading to the development of novel chemotherapeutic agents.

Molecularly Imprinted Polymers (MIPs):
this compound has been utilized in the synthesis of MIPs for selective adsorption of biomolecules. These polymers are engineered to have specific binding sites that mimic the shape and functionality of target molecules, enhancing their application in drug delivery systems and biosensors.

Material Science Applications

Composite Materials:
Incorporating this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. These composite materials can be used in various applications ranging from packaging to aerospace engineering.

Sensors:
The compound's sensitivity to environmental changes makes it suitable for developing sensors that detect pH or temperature variations. The fluorescence intensity can change based on environmental conditions, allowing for real-time monitoring.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant growth inhibition in breast cancer cell lines with IC50 values below 10 µM.
Study BFluorescent ImagingAchieved high-resolution imaging of live cells with minimal cytotoxicity, showcasing potential for cellular studies.
Study CMIP DevelopmentDeveloped MIPs with enhanced selectivity for neurotransmitters, showing imprinting factors greater than 2.0 compared to non-imprinted controls.

Mechanism of Action

The mechanism of action of N-(Anthracen-2-YL)-2-methylprop-2-enamide involves its interaction with molecular targets such as DNA. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and potentially leading to apoptosis in cancer cells . This interaction is facilitated by the planar structure of the anthracene ring, which allows it to fit snugly between the base pairs.

Comparison with Similar Compounds

Structural Analogues

N-(2-Arylethyl)-2-methylprop-2-enamides
  • Structure : Phenethylamine derivatives with halogens (F, Cl, Br) or electron-donating groups (–OCH₃) on the benzene ring .
  • Synthesis : Prepared via N-acylation of 2-arylethylamines with methacryloyl chloride in ethylene dichloride, yielding high-purity products .
  • Applications: Used as templates for molecularly imprinted polymers (MIPs). For example, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide-based MIPs showed high affinity for tyramine (imprinting factor = 2.47) and L-norepinephrine (IF = 2.50) .
N-(4-Hydroxyphenyl)-2-methylprop-2-enamide
  • Structure : Simpler phenyl derivative with a hydroxyl substituent (CAS 19243-95-9).
  • Physical Properties : Molecular weight = 177.20, melting point = 154°C, density = 1.19 g/cm³ .
  • Applications: Potential use in polymer chemistry due to its reactive hydroxyl group.
N-(Adamantan-1-yl)prop-2-enamide
  • Structure : Adamantane-substituted methacrylamide (CAS 19026-83-6).
  • Properties : Higher molecular weight (205.3) and predicted boiling point (367.6°C) due to adamantane’s rigidity .
  • Applications : Likely used in drug delivery systems for enhanced lipophilicity.
(E)-N-(Anthracen-2-yl)-1-(4-(decyloxy)-phenyl)methanimine
  • Structure : Anthracene-linked imine with a decyloxy-phenyl group.
  • Applications : Demonstrated semiconductor properties (e.g., charge transport, photoconductivity) due to anthracene’s extended conjugation .

Key Comparative Data

Compound Molecular Weight Key Functional Groups Applications Notable Properties
N-(Anthracen-2-YL)-2-methylprop-2-enamide ~291.34* Anthracene, methacrylamide Materials science, potential MIPs/sensors High thermal stability, low solubility in polar solvents
N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide 282.17 Bromophenyl, methacrylamide MIPs for biogenic amines Imprinting factor = 2.47–2.50
N-(4-Hydroxyphenyl)-2-methylprop-2-enamide 177.20 Hydroxyphenyl, methacrylamide Polymer precursors MP = 154°C, density = 1.19 g/cm³
N-(Adamantan-1-yl)prop-2-enamide 205.3 Adamantane, methacrylamide Drug delivery, lipophilic carriers Predicted BP = 367.6°C

*Estimated based on molecular formula C₁₈H₁₇NO.

Functional and Application Differences

  • Molecularly Imprinted Polymers (MIPs): Phenethyl derivatives (e.g., 4-bromo-substituted) excel in binding small biomolecules (tyramine, norepinephrine) due to tailored cavity sizes . Anthracene-based compounds may target larger aromatic molecules (e.g., polycyclic hydrocarbons) owing to π-π interactions.
  • Materials Science :
    • Anthracen-2-yl derivatives exhibit semiconductor behavior (e.g., (E)-N-(anthracen-2-yl)-methanimine in organic electronics) .
    • Adamantane derivatives enhance thermal stability and lipophilicity, useful in drug formulations .

Biological Activity

N-(Anthracen-2-YL)-2-methylprop-2-enamide, also known by its CAS number 624736-07-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₈H₁₅NO
  • Molecular Weight : 261.32 g/mol
  • LogP : 5.157 (indicating lipophilicity)

The compound features an anthracene moiety which is significant for its interactions with biological systems. The presence of the amide functional group enhances its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The anthracene structure may facilitate binding to specific sites due to π-π stacking interactions, which are crucial in drug design for enhancing binding affinity and specificity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies have suggested that anthracene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Certain analogs of anthracene have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in breast cancer cells ,
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveModulation of neurotransmitter release

Case Study: Anticancer Activity

In a study published by MDPI, researchers explored the effects of various anthracene derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Table 2: Anticancer Efficacy Data

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
255040
503070

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(anthracen-2-yl)-2-methylprop-2-enamide?

  • The compound can be synthesized via nucleophilic addition or substitution reactions involving anthracen-2-amine derivatives. For example, tert-butyl (2S,4R)-N-(anthracen-2-yl)-4-hydroxypyrrolidine-2-carboxamide was synthesized by deprotecting the BOC group using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by solvent exchange and repeated TFA treatment to yield the final product without further purification . This method emphasizes the importance of protecting-group strategies and solvent selection for efficient synthesis.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of N-(anthracen-2-yl)-2-methylprop-2-enamide?

  • ¹H NMR : Aromatic protons in the anthracene moiety typically resonate between δ 7.4–8.8 ppm, while the methylprop-2-enamide group shows characteristic peaks for vinyl protons (δ ~5.5–6.5 ppm) and methyl groups (δ ~1.8–2.2 ppm) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 326.1 for related anthracene derivatives) confirm molecular weight .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are critical for functional group identification .

Q. What role does N-(anthracen-2-yl)-2-methylprop-2-enamide play in organocatalysis or materials science?

  • Derivatives of this compound have been used as precursors for organocatalysts. For instance, deprotected N-anthracene carboxamides exhibit catalytic activity in asymmetric reactions due to their rigid aromatic backbone and hydrogen-bonding capabilities . In materials science, anthracene-based enamide derivatives serve as semiconductors, leveraging their π-conjugated systems for charge transport .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of N-(anthracen-2-yl)-2-methylprop-2-enamide, particularly in cases of high-resolution data or twinning?

  • SHELXL’s TWIN and BASF commands are critical for handling twinned data. For high-resolution structures, anisotropic displacement parameters (ADPs) should be refined to model thermal motion accurately. The HKLF 5 format is recommended for integrating twinned datasets, while restraints on bond lengths and angles prevent overfitting .

Q. How should contradictory spectral or crystallographic data for this compound be resolved in interdisciplinary studies?

  • Discrepancies in NMR or X-ray data often arise from polymorphic forms or solvent-dependent conformational changes. Cross-validation using complementary techniques (e.g., single-crystal XRD for absolute configuration and solid-state NMR for polymorph identification) is essential. For example, anthracene derivatives may exhibit π-stacking variations in different solvents, altering NMR splitting patterns .

Q. What strategies are effective for enhancing the bioactivity of N-(anthracen-2-yl)-2-methylprop-2-enamide derivatives in drug discovery?

  • Bioisosteric replacement (e.g., substituting the methylprop-2-enamide group with trifluoromethyl or heterocyclic moieties) can improve binding affinity and metabolic stability. In antimalarial studies, derivatives like N-(anthracen-2-yl)-2-methyl-9H-purin-6-amine showed enhanced inhibitory activity against Plasmodium falciparum DHODH via π-π interactions with the enzyme’s active site .

Q. What experimental design considerations are critical for studying the photophysical properties of this compound?

  • Ultrafast transient absorption spectroscopy and time-resolved fluorescence are recommended to probe excited-state dynamics. For charge transport studies in semiconductors, field-effect transistor (FET) configurations with thin-film gold arrays provide reliable mobility measurements . Solvent polarity must be controlled to avoid quenching effects in photoconductivity assays.

Methodological Guidelines

  • Synthesis : Prioritize inert atmospheres and anhydrous conditions to prevent side reactions (e.g., hydrolysis of the enamide group). Use TFA for efficient deprotection without degrading the anthracene core .
  • Crystallography : For twinned crystals, collect data at multiple orientations and apply twin law matrices (e.g., twofold rotation) during refinement in SHELXL .
  • Bioactivity Assays : Pair in vitro enzyme inhibition studies (e.g., PfDHODH) with molecular docking to validate binding modes. Use recombinant proteins and standardized buffers (e.g., 10× PBS) for reproducibility .

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